Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Synthesis Analysis
The synthesis of related compounds, such as 2,3-dihydrobenzo[b][1,4]dioxin-5-amine, has been reported . The synthesis involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The overall yield was 35% . This route was found to have fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . These reactions were used to synthesize 2,3-dihydrobenzo[b][1,4]dioxin-5-amine .Scientific Research Applications
Antitumor Activity
This compound has shown promise in the field of oncology. Derivatives of 2,3-dihydrobenzo[b][1,4]dioxin (DHS) have been studied for their antitumor properties . Specifically, certain disubstituted derivatives exhibit significant inhibition potency against various cancer cell lines, suggesting that modifications to the DHS structure could lead to improved anticancer agents.
Synthesis of Novel Compounds
The chemical structure of DHS derivatives allows for the synthesis of novel compounds with potential biological activity . These synthetic pathways can lead to the development of new drugs with unique properties and mechanisms of action.
Crystallography Studies
The crystal structure of DHS-related compounds provides valuable insights into their molecular configuration . Understanding the crystal structure is crucial for the design of drugs that can effectively bind to specific biological targets.
Chemical Libraries
DHS derivatives are included in chemical libraries used for high-throughput screening . These libraries are essential for discovering new lead compounds in drug development programs.
Biological Activity Research
Research into the biological activity of DHS derivatives can lead to the discovery of new therapeutic uses . This includes not only antitumor activity but also potential applications in treating other diseases.
Medicinal Chemistry
The compound’s structure is of interest in medicinal chemistry for the design of molecules with specific pharmacological properties . By altering the structure, chemists can optimize the compound’s efficacy, selectivity, and pharmacokinetic profile.
properties
IUPAC Name |
ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-3-31-24(30)23-20(13-22(29)27(26-23)17-7-4-15(2)5-8-17)34-14-21(28)25-16-6-9-18-19(12-16)33-11-10-32-18/h4-9,12-13H,3,10-11,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWACLOYPZVPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate |
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